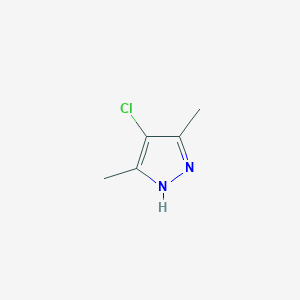

4-氯-3,5-二甲基-1H-吡唑

描述

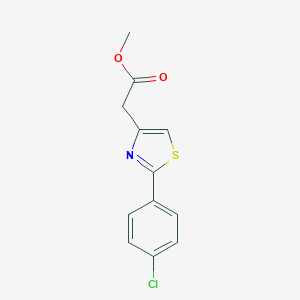

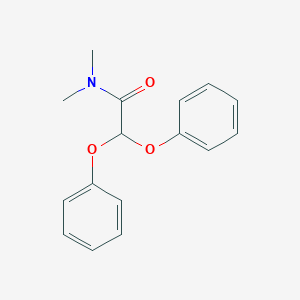

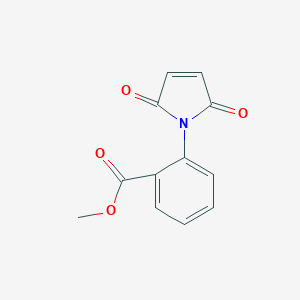

The compound 4-chloro-3,5-dimethyl-1H-pyrazole is a derivative of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The chloro and methyl substituents on the pyrazole ring influence its reactivity and physical properties, making it a valuable compound for further chemical modifications and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with chloro and methyl groups, often involves the use of palladium-catalyzed reactions. For instance, the direct arylation of 5-chloropyrazoles has been achieved with high regioselectivity and yields, using palladium acetate as a catalyst . This method provides a pathway to synthesize 4-arylated pyrazoles, which were previously challenging to access. Additionally, sequential catalytic reactions can be employed to synthesize di-arylated pyrazole derivatives from chloro and dimethyl substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, a related compound, 4-[(E)-(3-chloro-4-hydroxyphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, has been characterized by X-ray diffraction, revealing its crystallization in the monoclinic CC space group . Density functional theory (DFT) calculations complement these experimental findings by providing insights into the vibrational frequencies and molecular geometry . Similarly, the crystal structure of another chlorophenyl pyrazole derivative has been determined, showing its triclinic space group and the agreement between experimental and theoretical data .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, which can be influenced by the substituents on the ring. The presence of a chloro group can act as a temporary protection, allowing for selective chemical modifications at other positions on the ring . The reactivity of these compounds can be further explored through the synthesis of complex molecules, such as the reaction of dimethylbicyclo decane-2,10-dione-5,5-dicarboxylate with p-chlorophenylhydrazine to form a tetrahydroindazol derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-3,5-dimethyl-1H-pyrazole derivatives are influenced by their molecular structure. For instance, the presence of chloro and methoxy substituents affects the compound's crystal packing and hydrogen bonding capabilities . The molecular electrostatic potential, HOMO-LUMO energy gap, and thermodynamic properties can be investigated using DFT calculations, providing a deeper understanding of the compound's reactivity and stability . These properties are crucial for the compound's potential applications in various fields, including medicinal chemistry and materials science.

科学研究应用

化学合成和反应

4-氯-3,5-二甲基-1H-吡唑参与了各种化学合成过程。例如,它与不同溶剂中的肼发生反应,导致吡唑的位置异构体混合物,并已找到特定吡唑化合物的选择性形成条件 (Mikhed’kina等,2009)。另一项研究表明,它在合成化合物方面的用途,如2-(3,5-二甲基-1H-吡唑-1-基)-苯乙酮肟及其银络合物,显示出显著的抗菌和DNA光解活性 (Sharma et al., 2020)。

催化

在催化中,这种化合物用于反应,例如相转移催化合成3-甲基-4H-吡唑并[3,4-d]异噁唑从3,5-二甲基-4-异噁唑基二氮杂环丁基四氟硼酸盐,展示了其在促进复杂化学转化中的作用 (Rajanarendar et al., 2007)。

绿色化学

一项研究突出了它在绿色化学中的应用,通过无溶剂方法机械化学合成新的3,5-二甲基-4-(芳基硫)吡唑,这对可持续化学实践很重要 (Saeed & Channar, 2017)。

分子结构分析

4-氯-3,5-二甲基-1H-吡唑也已用于结构分析研究。例如,其衍生物已使用各种光谱技术进行分析,有助于我们理解分子结构和相互作用 (Dong-ge, 2009)。

聚合物化和材料科学

在材料科学中,基于吡唑的硫代氨基甲酸酯,4-氯-3,5-二甲基-1H-吡唑的衍生物,用作自由基聚合中的RAFT试剂,展示了在自由基聚合过程中对分子质量和分散度的控制 (Gardiner et al., 2017)。

抗菌和抗癌研究

这种化合物构成了具有潜在抗菌和抗癌特性的各种衍生物的基础,如研究所示,合成的新化合物显示出比标准药物更高的抗癌活性 (Hafez et al., 2016)。

缓蚀

在缓蚀领域,二甲基-1H-吡唑衍生物已被研究作为轻钢的缓蚀剂,展示了它们在工业应用中保护金属免受腐蚀的潜力 (El Arrouji et al., 2020)。

安全和危害

4-Chloro-3,5-dimethyl-1H-pyrazole is classified as an irritant . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower .

未来方向

属性

IUPAC Name |

4-chloro-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTUBTJLRQIMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350099 | |

| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3,5-dimethyl-1H-pyrazole | |

CAS RN |

15953-73-8 | |

| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15953-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)